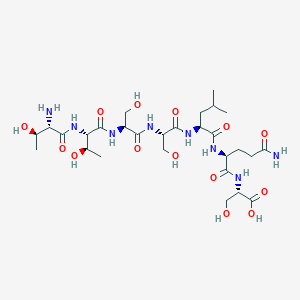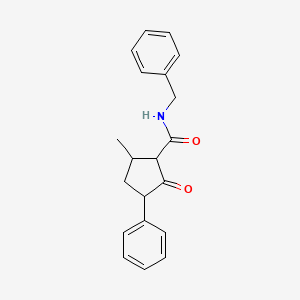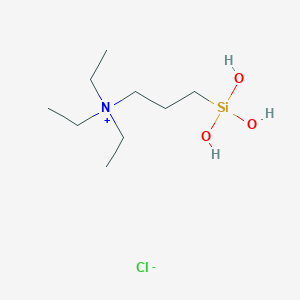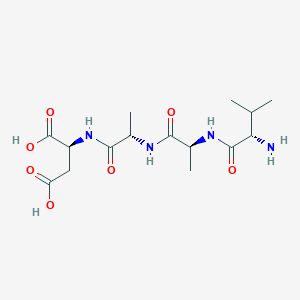![molecular formula C19H13NO3 B12592414 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- CAS No. 650636-41-2](/img/structure/B12592414.png)
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a furan ring fused with a naphthalene moiety and a hydroxyphenyl group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthol with potassium carbonate to form a fine powder, followed by the addition of diethyl sulfate under stirring conditions . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant color.
Mécanisme D'action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its protein tyrosine kinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby blocking its function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone
- (4-methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- stands out due to its unique combination of a furan ring, naphthalene moiety, and hydroxyphenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
650636-41-2 |
|---|---|
Formule moléculaire |
C19H13NO3 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
(1-aminobenzo[e][1]benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H13NO3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)23-19(17)18(22)12-5-8-13(21)9-6-12/h1-10,21H,20H2 |
Clé InChI |
DKGUSLUFKUFPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


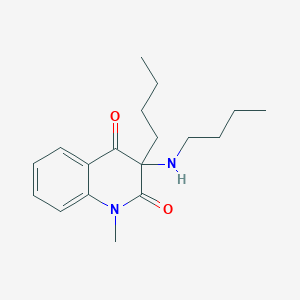

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
